molecular formula C8H8FN3 B1530205 2-Amino-4-fluoro-1-methylbenzimidazole CAS No. 1183473-03-1

2-Amino-4-fluoro-1-methylbenzimidazole

Cat. No. B1530205
M. Wt: 165.17 g/mol
InChI Key: HZIBSZDHRLAIOV-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-1-methylbenzimidazole is a chemical compound with the molecular formula C8H8FN3 and a molecular weight of 165.17 . It is a solid substance .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as 2-Amino-4-fluoro-1-methylbenzimidazole, can be accelerated using a metal-free novel route. This involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-fluoro-1-methylbenzimidazole consists of a benzimidazole core, which is a bicyclic heteroarene, a type of organic compound. Attached to this core are an amino group, a fluorine atom, and a methyl group .


Physical And Chemical Properties Analysis

2-Amino-4-fluoro-1-methylbenzimidazole is a solid substance . It has a molecular weight of 165.17 . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Antitumor Applications

Benzothiazoles, including those structurally similar to 2-Amino-4-fluoro-1-methylbenzimidazole, have shown potent antitumor properties. A study highlighted the development of water-soluble, chemically stable prodrugs of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, demonstrating significant antitumor activity with manageable toxic side effects in preclinical models (Hutchinson et al., 2002). This suggests potential research applications of 2-Amino-4-fluoro-1-methylbenzimidazole in developing novel antitumor agents.

Chemical Synthesis and Drug Design

Studies have explored the synthesis of benzimidazole derivatives for various biochemical applications. For example, a solid-phase synthesis method for substituted 2-aminomethylbenzimidazoles has been developed, offering new routes for the synthesis of benzimidazole-based compounds (Kilburn et al., 2000). This technique could be applied to the synthesis and modification of 2-Amino-4-fluoro-1-methylbenzimidazole for specific scientific research applications.

Biochemical Analysis and Enzyme Inhibition

Benzimidazole derivatives have been identified as inhibitors of various biological processes. A study on multifunctional 2-aminobenzimidazoles synthesized on DNA highlighted their potential in designing DNA-encoded libraries for drug discovery, which could encompass research involving 2-Amino-4-fluoro-1-methylbenzimidazole (Su et al., 2020). Another investigation found a 2-aminobenzimidazole derivative that effectively inhibits and disperses gram-positive biofilms through a zinc-dependent mechanism (Rogers et al., 2009), suggesting potential antibacterial research applications.

Materials Science and Corrosion Inhibition

In materials science, benzimidazole derivatives have been studied for their corrosion inhibition properties. A quantum chemical study of cyclic nitrogen compounds, including 2-aminobenzimidazole, investigated their efficiency as corrosion inhibitors of steel in NaCl media, indicating the utility of these compounds in protecting materials against corrosion (Gece & Bilgiç, 2009).

Safety And Hazards

The safety information for 2-Amino-4-fluoro-1-methylbenzimidazole indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

4-fluoro-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIBSZDHRLAIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-fluoro-1-methylbenzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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